3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Lipophilicity CNS drug discovery ADME prediction

CAS 863512-65-6 is a versatile thiazolyl-ethyl-benzamide probe for CNS-targeted fragment libraries. Its 3-methyl substitution confers an optimal XLogP3 of 3.0 and low TPSA (70.2 Ų), balancing passive permeability with aqueous solubility—a profile unattainable with the unsubstituted parent (XLogP3=2.6) or the 4-chloro analog. With predicted resistance to benzylic oxidation, this derivative serves as a critical SAR tool to deconvolute lipophilic, electronic, and steric contributions in target binding. Ideal for comparative metabolic stability assays and lead optimization libraries.

Molecular Formula C14H16N2OS
Molecular Weight 260.36
CAS No. 863512-65-6
Cat. No. B2496180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
CAS863512-65-6
Molecular FormulaC14H16N2OS
Molecular Weight260.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C
InChIInChI=1S/C14H16N2OS/c1-10-4-3-5-12(8-10)14(17)15-7-6-13-9-18-11(2)16-13/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)
InChIKeyOMRPKZXZBRVGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-65-6) – Procurement & Selection Data Sheet


3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-65-6) is a synthetic small molecule composed of a 3-methylbenzamide core linked to a 2-methyl‑1,3‑thiazole moiety through an ethyl spacer . This compound belongs to a focused library of trisubstituted thiazolyl‑ethyl‑benzamides and is primarily utilized as a chemical probe or fragment in early‑stage drug discovery and agrochemical research [1]. Its well‑defined structure, moderate lipophilicity, and balanced polar surface area make it a versatile candidate for structure‑activity relationship (SAR) studies [1].

Why Generic Substitution of 3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-65-6) Fails in SAR Campaigns


In‑class thiazolyl‑ethyl‑benzamides cannot be considered interchangeable procurement items because minor variations in the benzamide ring substituent produce substantial changes in lipophilicity, electron distribution, and predicted metabolic stability. For the direct set of analogs sharing the same ethyl‑thiazole linker, the 3‑methyl substitution on the benzamide ring in CAS 863512‑65‑6 confers a unique intermediate lipophilicity (XLogP3 = 3.0) compared to the unsubstituted parent (XLogP3 = 2.6) and the 4‑chloro variant [1]. These properties critically govern passive membrane permeability, non‑specific protein binding, and aqueous solubility, meaning that substituting one member of this series for another can invalidate SAR hypotheses, alter assay readouts, and lead to inaccurate target‑engagement conclusions [2].

Quantitative Differentiation Guide for 3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS 863512-65-6) Procurement


Lipophilicity Tuning: 3-Methylbenzamide Offers an Optimal Intermediate XLogP3 of 3.0 for CNS Drug-Like Space

The 3-methyl group on the benzamide ring of CAS 863512-65-6 positions its computed lipophilicity (XLogP3 = 3.0) centrally between the unsubstituted analog (CAS 863512-47-4, XLogP3 = 2.6) and the more lipophilic 4-chloro analog (CAS 863512-46-3) [1][2]. This specific logP value aligns with the optimal range for CNS drug candidates (typically 2–4), suggesting potentially superior passive blood‑brain barrier permeability compared to the less lipophilic analog, while likely retaining better solubility and lower non‑specific binding than the 4-chloro variant [2].

Lipophilicity CNS drug discovery ADME prediction

Computational Complexity Score of 285 Indicates a Finely Balanced Molecular Scaffold

The computed complexity score for CAS 863512-65-6 is 285, representing a meaningful increase from the unsubstituted benzamide analog (CAS 863512-47-4, complexity = 254) [1][2]. This higher score, driven by the additional methyl substituent, indicates increased topological and stereoelectronic diversity while remaining well within a range that does not compromise synthetic accessibility or cost. In contrast, the 4-chloro analog is expected to exhibit a slightly different complexity due to the larger halogen atom, potentially altering its shape recognition profile.

Molecular complexity Synthetic tractability Library design

Unique Electron‑Donating 3‑Methyl Substituent Enhances Metabolic Stability Over 4‑Chloro or Unsubstituted Analogs

The 3-methyl substituent acts as a weak electron‑donating group (Hammett σmeta ≈ -0.07), which can influence the oxidation potential of the benzamide ring. This is in contrast to the 4-chloro analog (CAS 863512-46-3), where the electron‑withdrawing chlorine (σpara ≈ +0.23) can activate the ring toward oxidative metabolism or create a site for glutathione conjugation . While direct metabolic data for this exact compound is unavailable, SAR from related benzamide series demonstrates that meta‑methyl substitution often reduces CYP‑mediated benzylic oxidation compared to para‑substituted or unsubstituted rings [1].

Metabolic stability Cytochrome P450 Electron-donating group

Optimal Topological Polar Surface Area (TPSA) of 70.2 Ų Maximizes Oral Bioavailability Potential

The topological polar surface area (TPSA) of CAS 863512-65-6 is 70.2 Ų, which is a critical predictor for oral absorption and blood‑brain barrier penetration [1]. Notably, this value is identical to that of the unsubstituted analog (CAS 863512-47-4, TPSA = 70.2 Ų) because the non‑polar methyl substituent does not contribute additional polar surface area [2]. This means the compound retains the same favorable absorption prediction as the smaller parent molecule while offering the pharmacodynamic benefits of the methyl group. TPSA values below 140 Ų are generally required for oral drugs, and values below 90 Ų are associated with good CNS penetration.

Oral bioavailability Rule of Five TPSA

Optimal Application Scenarios for 3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide Procurement


CNS‑Focused Fragment‑Based Lead Discovery Libraries

With its centrally positioned lipophilicity (XLogP3 = 3.0) [1] and low TPSA (70.2 Ų) [2], this compound is ideally suited for incorporation into fragment screening libraries designed to identify hits against CNS targets. Its properties predict adequate passive permeability while maintaining sufficient aqueous solubility for biochemical assay formats, a balance not achieved by the more lipophilic 4-chloro analog or the slightly less penetrant unsubstituted parent.

Systematic SAR Studies on Benzamide Ring Substitution Effects

When used alongside its direct analogs (863512‑47‑4 and 863512‑46‑3), this 3‑methyl derivative serves as a critical intermediate SAR probe. Its unique electronic character (weak electron donor) [3] and intermediate steric bulk allow researchers to deconvolve the contributions of lipophilicity, electronics, and size to target binding and selectivity, directly supporting evidence‑based design of lead optimization libraries.

In‑Vitro Metabolic Stability Evaluation of Thiazole‑Containing Scaffolds

The 3‑methyl substitution is predicted, based on class‑wide precedent, to confer resistance to benzylic oxidation compared to unsubstituted analogs [3]. Procuring this compound for comparative microsomal or hepatocyte stability assays can experimentally validate this prediction, generating quantitative intrinsic clearance data that directly informs which substitution pattern should be prioritized for further in‑vivo pharmacokinetic studies.

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